Methyl 2-oxocyclooctane-1-carboxylate

説明

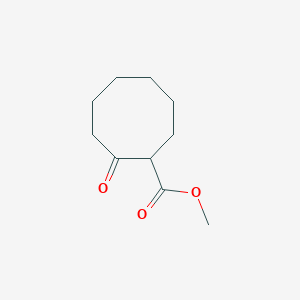

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-oxocyclooctane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAADEEISKNEKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280884 | |

| Record name | methyl 2-oxocyclooctane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-73-3 | |

| Record name | 5452-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-oxocyclooctane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Base-Mediated Alkylation Dynamics

The NaH-driven reaction proceeds via deprotonation of the carboxylate precursor, generating a nucleophilic alkoxide that attacks dimethyl carbonate’s electrophilic carbonyl carbon. Rate-limiting steps include alkoxide formation and CO₂ elimination. Solvent polarity (THF vs. DMF) and NaH particle size significantly impact reaction kinetics.

Acid-Catalyzed Equilibrium Shifts

Le Chatelier’s principle governs esterification efficiency. Removing water via molecular sieves or azeotropic distillation shifts equilibrium toward ester formation. Kinetic studies on cyclohexane analogs show a second-order dependence on methanol concentration.

Oxidation Selectivity

CrO₃ in acetic acid preferentially oxidizes allylic C–H bonds due to chromyl ester intermediate formation. Steric hindrance in cyclooctane derivatives may slow oxidation rates compared to smaller cycloalkanes, necessitating longer reaction times.

Industrial and Environmental Considerations

- Waste Management : CrO₃-based methods generate toxic Cr(III) waste, requiring neutralization and precipitation.

- Green Chemistry : Dimethyl carbonate, a non-toxic methylating agent, aligns with sustainable practices compared to methyl halides.

- Process Intensification : Microwave-assisted esterification and enzyme-catalyzed routes (e.g., lipases) are underexplored but promising for reducing energy input.

化学反応の分析

Types of Reactions

Methyl 2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkoxides, amines, and thiols.

Major Products

Oxidation: 2-oxocyclooctane-1-carboxylic acid.

Reduction: Methyl 2-hydroxycyclooctane-1-carboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Methyl 2-oxocyclooctane-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

- Michael Additions : The compound acts as a Michael acceptor, facilitating the formation of complex molecules with high enantioselectivity.

- Cyclization Reactions : It can undergo cyclization to form bicyclic compounds, which are valuable in drug development.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Derivatives of methyl 2-oxocyclooctane-1-carboxylate have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential use in antibiotic development.

| Compound Derivative | Bacterial Strain | Activity Level |

|---|---|---|

| Methyl derivative A | S. aureus | High |

| Methyl derivative B | E. coli | Moderate |

- Aromatase Inhibition : Certain derivatives exhibit significant aromatase inhibitory activity, suggesting their potential role in treating hormone-dependent cancers like breast cancer.

Materials Science

This compound is utilized in the production of specialty materials due to its reactive functional groups:

- Polymer Chemistry : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

| Application | Material Type | Enhancement Feature |

|---|---|---|

| Coatings | Thermosetting | Improved adhesion |

| Composites | Thermoplastics | Increased toughness |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several derivatives derived from this compound. The results indicated that specific modifications significantly enhanced activity against resistant bacterial strains, paving the way for new antibiotic formulations.

Case Study 2: Aromatase Inhibition

Research focused on synthesizing various analogs of this compound to assess their aromatase inhibitory effects. The findings demonstrated that certain derivatives could inhibit estrogen synthesis effectively, providing a foundation for developing targeted cancer therapies.

作用機序

The mechanism of action of methyl 2-oxocyclooctane-1-carboxylate depends on its specific application. In chemical reactions, the ketone and ester functional groups play a crucial role in determining its reactivity. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic acyl substitution reactions.

In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

類似化合物との比較

Methyl 2-oxocyclooctane-1-carboxylate can be compared with other similar compounds such as:

Methyl 2-oxocyclopentane-1-carboxylate: A smaller ring size, leading to different reactivity and physical properties.

Methyl 2-oxocycloheptane-1-carboxylate: Similar structure but with a seven-membered ring, affecting its chemical behavior.

Methyl 2-oxocyclododecane-1-carboxylate: A larger ring size, resulting in distinct steric and electronic effects.

The uniqueness of this compound lies in its eight-membered ring, which provides a balance between ring strain and flexibility, making it a valuable compound for various applications.

生物活性

Methyl 2-oxocyclooctane-1-carboxylate is a cyclic compound with significant potential in various biological contexts. This article reviews its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a cyclooctane ring with a carbonyl (C=O) group and an ester functional group. Its molecular formula is , with a molecular weight of approximately 184.24 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, including:

- Cyclization Reactions : Utilizing starting materials such as cyclooctanones or related compounds.

- Michael Addition : Employing organocatalysts to facilitate the formation of the β-keto ester.

- Oxidation and Reduction : Transforming related ketones or alcohols into the desired ester.

These methods highlight the compound's synthetic versatility, which is crucial for its application in drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that this compound can act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Antimicrobial Properties : Preliminary investigations have shown that it may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Toxicity Profile : According to safety data sheets, long-term exposure to this compound is not expected to produce chronic health effects, although caution is advised during handling due to potential irritants .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes | |

| Antimicrobial | Exhibits activity against specific pathogens | |

| Toxicity | Minimal chronic effects noted |

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific enzymes revealed significant inhibition rates. The compound was tested against various enzymes involved in metabolic pathways, demonstrating potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was screened for antimicrobial properties against common bacterial strains. Results indicated effective inhibition at certain concentrations, suggesting its potential use in developing new antimicrobial agents.

The biological activity of this compound is likely mediated through its ability to interact with biological macromolecules such as proteins and nucleic acids. The carbonyl group facilitates nucleophilic attacks, which may alter enzyme function or disrupt cellular processes.

Q & A

Q. What safety protocols are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。